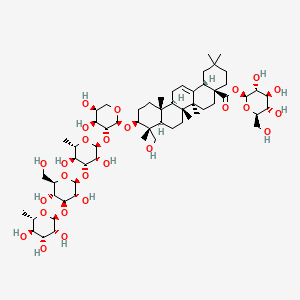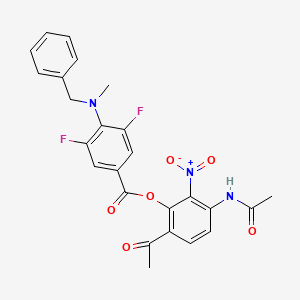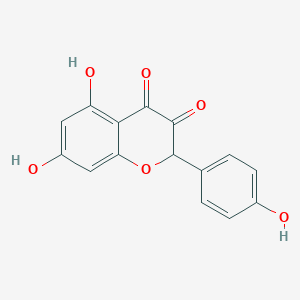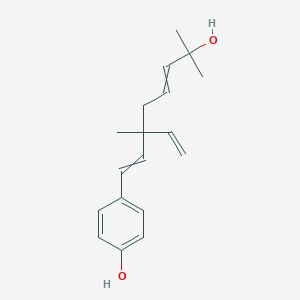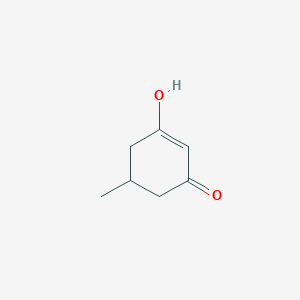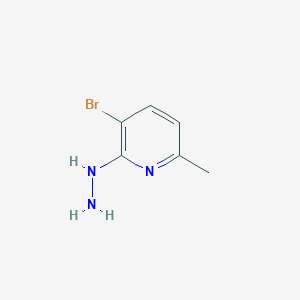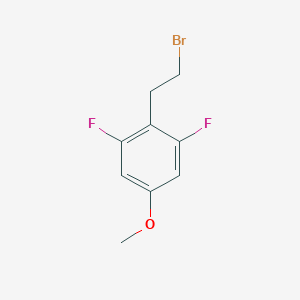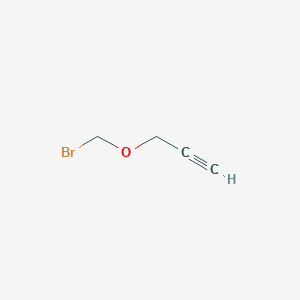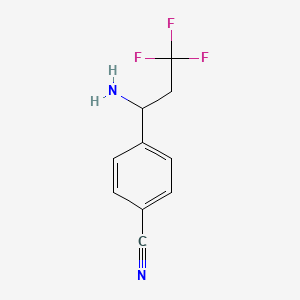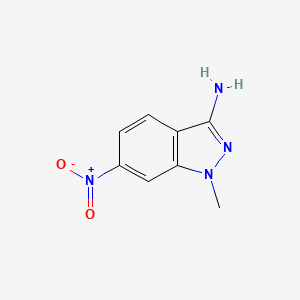![molecular formula C5H11ISi B15147155 [(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
[(1E)-2-iodoethenyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound with the molecular formula C5H11ISi. It is characterized by the presence of an iodine atom attached to a vinyl group, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(2-Iodovinyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an iodoalkene intermediate, which is then converted to the desired (E)-(2-Iodovinyl)trimethylsilane under controlled conditions.
Industrial Production Methods
Industrial production of (E)-(2-Iodovinyl)trimethylsilane typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Iodovinyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Typical conditions involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and an appropriate solvent.
Addition Reactions: Electrophiles such as halogens, acids, and other reactive species are used, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted vinyltrimethylsilanes, while coupling reactions produce complex organic molecules with extended carbon chains.
Scientific Research Applications
(E)-(2-Iodovinyl)trimethylsilane has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of diagnostic agents and therapeutic compounds.
Industry: (E)-(2-Iodovinyl)trimethylsilane is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (E)-(2-Iodovinyl)trimethylsilane exerts its effects involves the reactivity of the iodine and vinyl groups. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl group, being electron-rich, can participate in various addition and coupling reactions, enabling the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-(2-Bromovinyl)trimethylsilane
- (E)-(2-Chlorovinyl)trimethylsilane
- (E)-(2-Fluorovinyl)trimethylsilane
Comparison
(E)-(2-Iodovinyl)trimethylsilane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution and coupling reactions, allowing for more efficient synthesis of complex molecules. Additionally, the trimethylsilane group provides stability and enhances the compound’s solubility in organic solvents, further increasing its utility in various applications.
Properties
Molecular Formula |
C5H11ISi |
|---|---|
Molecular Weight |
226.13 g/mol |
IUPAC Name |
2-iodoethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3 |
InChI Key |
RKRULIZTYHNKIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
